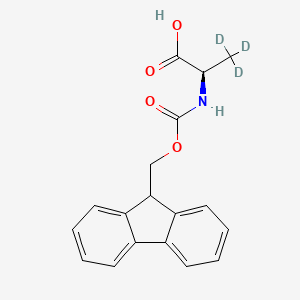

Fmoc-D-Ala-OH-d3

説明

BenchChem offers high-quality Fmoc-D-Ala-OH-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Ala-OH-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H17NO4 |

|---|---|

分子量 |

314.3 g/mol |

IUPAC名 |

(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3 |

InChIキー |

QWXZOFZKSQXPDC-KMKPOHAJSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

Foundational & Exploratory

Fmoc-D-Ala-OH-d3 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-Ala-OH-d3, a deuterated derivative of the Fmoc-protected amino acid D-alanine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in peptide synthesis and quantitative proteomics.

Core Physical and Chemical Properties

The key physical and chemical properties of Fmoc-D-Ala-OH-d3 are summarized in the table below, providing a clear comparison of its essential characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄D₃NO₄ | [1] |

| Molecular Weight | 314.35 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 147-153 °C | [2][5] |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | [2][5] |

| Isotopic Purity | 99 atom % D | [2][4][5] |

| Enantiomeric Purity | 99% | [4] |

| Storage Temperature | 2-8°C | [2][5] |

| Solubility | Soluble in DMF | |

| Mass Shift | M+3 | [2][5] |

Applications in Research and Development

Fmoc-D-Ala-OH-d3 serves as a critical reagent in several advanced scientific applications:

-

Peptide Synthesis: It is utilized as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce a deuterated D-alanine residue into a peptide sequence.[2] The Fmoc protecting group facilitates a milder and orthogonal protection strategy compared to traditional Boc chemistry.[1]

-

Quantitative Proteomics: As a stable isotope-labeled amino acid, it is an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry.[3] The known mass shift allows for precise differentiation and quantification of the labeled peptide from its endogenous counterpart.

-

Structural Biology: Peptides and proteins incorporating this labeled amino acid can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination and to study protein dynamics.

-

Metabolic Labeling: Deuterated amino acids can be used as tracers in metabolic studies to investigate the pharmacokinetic and metabolic profiles of drugs and other biomolecules.[3]

Experimental Protocols

General Protocol for the Synthesis of Fmoc-Protected Amino Acids

Materials:

-

D-Alanine-d3

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Ethyl ether

-

Ethyl acetate (B1210297)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-Alanine-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents), followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any insoluble material.

-

Extract the filtrate with ethyl ether (3 times) to remove excess Fmoc-OSu.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Fmoc-D-Ala-OH-d3 can be further purified by recrystallization or column chromatography.

Standard Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-D-Ala-OH-d3, into a growing peptide chain using SPPS.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for Quantitative Proteomics using Stable Isotope Labeling (SILAC)

This diagram outlines the workflow for a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where a deuterated amino acid like Fmoc-D-Ala-OH-d3 would be used to generate the "heavy" labeled proteome.

Caption: Workflow for quantitative proteomics using SILAC.

Signaling Pathway Analysis using Stable Isotope Labeling

Stable isotope-labeled amino acids are instrumental in metabolic flux analysis to elucidate how signaling pathways influence cellular metabolism. By tracing the incorporation of isotopes into various metabolites, researchers can quantify the activity of metabolic pathways under different cellular conditions, such as the activation or inhibition of a specific signaling cascade.

Caption: Analysis of a signaling pathway's impact on metabolic fluxes.

References

Unlocking Metabolic Fates: A Technical Guide to Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH-d3, a deuterated, protected amino acid critical for advancements in peptide chemistry, drug development, and metabolic analysis. This document details its chemical properties, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in pharmacokinetic studies.

Core Chemical and Physical Properties

Fmoc-D-Ala-OH-d3 is a derivative of the amino acid D-alanine, where three hydrogen atoms on the methyl side chain have been replaced with deuterium. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its controlled incorporation into peptide chains during synthesis.

| Property | Value |

| Chemical Formula | C₁₈H₁₄D₃NO₄[1] |

| Molecular Weight | 314.35 g/mol [1][2][3] |

| CAS Number | 225101-67-7[2] |

| Appearance | White to off-white solid powder |

| Isotopic Purity | ≥99 atom % D[2][3] |

| Melting Point | 147-153 °C[2] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) |

| Storage Conditions | 2-8°C[2] |

Experimental Protocol: Incorporation of Fmoc-D-Ala-OH-d3 into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a deuterated D-alanine residue using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-D-Ala-OH-d3

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HCTU (or HATU/HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Ala-OH-d3 (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. Due to the potential for a kinetic isotope effect with deuterated amino acids, extending the coupling time may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application in Drug Development: Pharmacokinetic Studies

The primary application of Fmoc-D-Ala-OH-d3 in drug development is the synthesis of deuterated peptides for use in pharmacokinetic (PK) studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the deuterated position (the kinetic isotope effect).

By incorporating Fmoc-D-Ala-OH-d3 into a peptide therapeutic, researchers can investigate how this modification affects the drug's metabolic stability, half-life, and overall pharmacokinetic profile. Deuterated peptides also serve as excellent internal standards for quantitative analysis by mass spectrometry, allowing for precise measurement of the non-deuterated drug candidate in biological samples.

Caption: Experimental workflow for the synthesis and pharmacokinetic analysis of a deuterated peptide.

Signaling Pathways and Logical Relationships

While Fmoc-D-Ala-OH-d3 is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs). The enhanced metabolic stability of a deuterated peptide ligand could lead to prolonged receptor activation or inhibition, thereby modulating downstream signaling cascades. The use of such deuterated probes allows for a more controlled study of receptor pharmacology and signaling dynamics in vivo.

The logical relationship for its utility in drug discovery is straightforward: by improving the metabolic stability of a peptide therapeutic, its bioavailability and efficacy can be enhanced, potentially leading to a more viable drug candidate.

Caption: Logical workflow for the use of deuteration in peptide drug development.

References

Unveiling the Molecular Weight of Fmoc-D-Ala-OH-d3: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of the deuterated amino acid derivative, Fmoc-D-Ala-OH-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who utilize stable isotope-labeled compounds for applications such as quantitative proteomics, metabolic tracing, and as internal standards in mass spectrometry.

Introduction

Fmoc-D-Ala-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, is a commonly used building block in solid-phase peptide synthesis. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into such molecules is a critical technique for a variety of analytical and research applications. This guide focuses on the d3 isotopologue of Fmoc-D-Ala-OH, where three hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the methyl group of the alanine (B10760859) side chain, resulting in the chemical name N-(9-Fluorenylmethoxycarbonyl)-3,3,3-trideutero-D-alanine.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The introduction of deuterium atoms alters the molecular weight of the parent compound due to the mass difference between hydrogen and deuterium.

Experimental Workflow for Molecular Weight Calculation

The process for determining the molecular weight of Fmoc-D-Ala-OH-d3 is outlined in the workflow diagram below. This involves identifying the molecular formula of the non-deuterated compound, determining the number and location of the deuterium labels, and calculating the final molecular weight based on the atomic masses of the elements.

Quantitative Data Summary

The molecular weights of Fmoc-D-Ala-OH and its deuterated analogue, Fmoc-D-Ala-OH-d3, are summarized in the table below for direct comparison. The molecular formula for the deuterated compound is C18H14D3NO4.[1][2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-D-Ala-OH | C18H17NO4 | 311.33[3][4] |

| Fmoc-D-Ala-OH-d3 | C18H14D3NO4 | 314.35[1][2] |

Conclusion

The molecular weight of Fmoc-D-Ala-OH-d3 is 314.35 g/mol . This value is derived from the molecular weight of the parent compound, Fmoc-D-Ala-OH (311.33 g/mol ), by substituting three protons with three deuterium atoms on the alanine methyl group. Accurate knowledge of the molecular weight of such isotopically labeled compounds is fundamental for their precise use in quantitative analytical methods and for the synthesis of complex labeled molecules. Professionals in drug development and research can confidently utilize this value in their experimental designs and data analysis.

References

Fmoc-D-Ala-OH-d3 CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH-d3, a deuterated, Fmoc-protected D-alanine derivative. It covers its identification, key properties, and applications, with a focus on its role in peptide synthesis and quantitative analysis. Detailed experimental protocols and a workflow visualization are included to support researchers in its practical application.

Core Identification and Properties

Fmoc-D-Ala-OH-d3 is a stable isotope-labeled amino acid building block used in chemical synthesis. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it a valuable tool for mass spectrometry-based applications.

Table 1: Chemical Identifiers for Fmoc-D-Ala-OH-d3

| Identifier | Value |

| CAS Number | 225101-67-7 |

| Molecular Formula | C₁₈H₁₄D₃NO₄ |

| Molecular Weight | 314.35 g/mol |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-alanine-3,3,3-d3, N-α-Fmoc-D-alanine-d3 |

Table 2: Physicochemical Properties of Fmoc-D-Ala-OH-d3

| Property | Value | Citation |

| Appearance | White to off-white solid | |

| Melting Point | 147-153 °C | [1] |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | [1] |

| Isotopic Purity | ≥ 98.5 atom % D | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Fmoc-D-Ala-OH-d3

A specific, detailed synthesis protocol for Fmoc-D-Ala-OH-d3 is not widely published. However, its synthesis can be inferred from general methods for deuteration and Fmoc protection of amino acids. The process involves two main stages: the synthesis of D-Alanine-d3, followed by the attachment of the Fmoc protecting group.

1. Synthesis of D-Alanine-d3: The introduction of deuterium at the methyl group of D-alanine can be achieved through various established methods for isotopic labeling. These can include:

-

Reductive amination of a deuterated precursor: Starting with a deuterated pyruvate (B1213749) derivative and performing a stereoselective reductive amination.

-

Catalytic H/D exchange: Using a metal catalyst (e.g., Pt/C) in the presence of a deuterium source like D₂O under controlled conditions to exchange the protons on the methyl group for deuterium.[2]

2. Fmoc Protection of D-Alanine-d3: Once D-Alanine-d3 is synthesized and purified, the amino group is protected with the Fmoc group. A general protocol for this reaction is as follows:

-

Reagents: D-Alanine-d3, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, dioxane, water, diethyl ether, ethyl acetate, hydrochloric acid.

-

Procedure:

-

Dissolve D-Alanine-d3 in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate to the solution to achieve basic conditions.

-

Add Fmoc-OSu to the reaction mixture and stir at room temperature for 12-18 hours.

-

Following the reaction, perform an aqueous workup. Filter the mixture and extract with diethyl ether to remove unreacted Fmoc-OSu and other nonpolar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Extract the product, Fmoc-D-Ala-OH-d3, into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

-

Experimental Protocols

Fmoc-D-Ala-OH-d3 is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS) . It is used to introduce a deuterated D-alanine residue at a specific position within a peptide sequence.

Protocol for Incorporation of Fmoc-D-Ala-OH-d3 in SPPS:

This protocol outlines the steps for a single coupling cycle to add Fmoc-D-Ala-OH-d3 to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of Fmoc-D-Ala-OH-d3:

-

In a separate vessel, prepare the activated amino acid solution. Dissolve Fmoc-D-Ala-OH-d3 (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated Fmoc-D-Ala-OH-d3 solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates successful coupling).

-

Continuation of Synthesis: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

Applications in Research and Drug Development

The primary application of Fmoc-D-Ala-OH-d3 is in the synthesis of stable isotope-labeled peptides. These peptides are invaluable tools in several areas:

-

Quantitative Proteomics: Deuterated peptides are used as internal standards in mass spectrometry-based proteomics for the absolute quantification (AQUA) of proteins and their post-translational modifications.[3] The known concentration of the spiked-in heavy peptide allows for precise determination of the amount of the corresponding endogenous, light peptide.

-

Pharmacokinetic Studies: In drug development, deuterated versions of peptide-based drugs can be used as tracers to study their absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]

-

Metabolic Flux Analysis: By tracking the incorporation and turnover of deuterated amino acids in proteins and other metabolites, researchers can gain insights into metabolic pathways and their dynamics.[5]

-

Structural Biology: Deuterated amino acids can be incorporated into peptides and proteins for NMR studies to simplify complex spectra and aid in structure determination.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using a peptide synthesized with Fmoc-D-Ala-OH-d3 as an internal standard for quantitative proteomics.

Caption: A general workflow for quantitative proteomics using a synthetic deuterated peptide standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Fmoc-D-Ala-OH-d3

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is fundamental to ensuring the accuracy, reproducibility, and validity of experimental outcomes. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of Fmoc-D-Ala-OH-d3, a deuterated derivative of the amino acid D-alanine protected with the fluorenylmethoxycarbonyl (Fmoc) group. While specific quantitative data from commercial suppliers for Fmoc-D-Ala-OH-d3 is not always publicly detailed, this document outlines the critical quality attributes, presents the primary methodologies for their determination, and offers a visual representation of the analytical workflows.

Fmoc-D-Ala-OH-d3 is utilized as a stable isotope-labeled internal standard in quantitative mass spectrometry-based applications, such as pharmacokinetic studies and metabolic tracing.[1][2] The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart. The accuracy of these quantitative studies is directly contingent on the precise knowledge of the isotopic purity and enrichment of the labeled standard.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two key parameters:

-

Isotopic Purity: This refers to the percentage of the compound that contains the desired isotopic label. For Fmoc-D-Ala-OH-d3, it represents the proportion of molecules that are indeed deuterated.

-

Isotopic Enrichment: This specifies the abundance of the stable isotope (deuterium) at the labeled positions within the molecule. High isotopic enrichment signifies that the vast majority of the labeled molecules contain all three deuterium atoms.

Low isotopic purity or enrichment can introduce significant errors in quantitative analyses by underestimating the concentration of the analyte of interest.

Quantitative Data Summary

The determination of isotopic purity and enrichment relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes the type of quantitative data obtained from these methods for the analysis of Fmoc-D-Ala-OH-d3.

| Analytical Technique | Parameter Measured | Typical Data Output | Purpose |

| Mass Spectrometry (MS) | Mass-to-charge (m/z) ratio | Isotopic distribution pattern | Determines the relative abundance of the M+0, M+1, M+2, and M+3 species, allowing for the calculation of isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties | Chemical shifts and signal integration | Confirms the position of the deuterium labels and can provide an estimation of isotopic enrichment by comparing signals from labeled and unlabeled positions. |

Experimental Protocols

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a compound.[3]

Methodology:

-

Sample Preparation: A dilute solution of Fmoc-D-Ala-OH-d3 is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to facilitate ionization.[4]

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, commonly coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion of Fmoc-D-Ala-OH-d3.

-

Data Analysis: The resulting spectrum will display an isotopic cluster for the molecular ion. The relative intensities of the peaks corresponding to the unlabeled compound (M), and the deuterated species (M+1, M+2, M+3) are measured. The isotopic enrichment is calculated from the relative abundance of the M+3 peak compared to the other isotopic peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and can be used to confirm the location of isotopic labels.[4]

Methodology:

-

Sample Preparation: A precise amount of the Fmoc-D-Ala-OH-d3 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[4]

-

Instrumentation: The sample is analyzed in a high-field NMR spectrometer.

-

Data Acquisition: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

-

In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methyl protons of the alanine (B10760859) side chain confirms successful deuteration.

-

The ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group, confirming the presence and location of the deuterium label.

-

-

Data Analysis: The isotopic purity can be estimated by comparing the integral of any residual proton signal at the labeled position in the ¹H NMR spectrum to the integral of a non-labeled proton signal in the molecule.

Potential Impurities

Impurities in Fmoc-amino acids can arise during synthesis and storage. For Fmoc-D-Ala-OH-d3, potential impurities are similar to those found in its unlabeled counterpart and can impact experimental results. Common impurities include:

-

Unlabeled Fmoc-D-Ala-OH: The presence of the non-deuterated form will directly affect the accuracy of isotopic dilution studies.

-

Dipeptides (e.g., Fmoc-D-Ala-D-Ala-OH): These can form during the synthesis of the Fmoc-amino acid.[5]

-

β-Alanine Derivatives: These can result from rearrangements during the introduction of the Fmoc protecting group.[5]

-

Free D-Alanine-d3: Incomplete reaction with the Fmoc reagent can leave the free deuterated amino acid.[5]

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of Fmoc-amino acids and separating these potential impurities.[5]

Visualizing the Workflow

The following diagrams illustrate the logical workflows for determining the isotopic purity and enrichment of Fmoc-D-Ala-OH-d3.

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Solubility of Fmoc-D-Ala-OH-d3 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Importance of Solubility in Peptide Synthesis

The successful incorporation of an amino acid into a growing peptide chain during SPPS is fundamentally dependent on its solubility in the reaction solvent. Inadequate solubility can lead to a host of complications, including:

-

Incomplete Coupling: Undissolved Fmoc-amino acid is unavailable to react with the free N-terminus of the peptide chain, resulting in deletion sequences and impure final products.

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to incomplete reactions.

-

Aggregation: Certain Fmoc-protected amino acids have a tendency to aggregate in solution, which can reduce their effective concentration and impede reactivity.

Commonly used solvents in SPPS, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are chosen for their ability to dissolve a wide range of protected amino acids.[1][2]

Quantitative Solubility Data

Direct quantitative solubility data for Fmoc-D-Ala-OH-d3 is limited in public literature. However, data for the non-deuterated analog, Fmoc-D-Ala-OH, provides a strong and reliable indicator. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (Fmoc-D-Ala-OH) | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (321.20 mM) | [3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | "Clearly soluble" at 0.5 M (1 mmole in 2 mL) | [4] |

Note: The solubility of the deuterated compound, Fmoc-D-Ala-OH-d3, is expected to be very similar to its non-deuterated counterpart, Fmoc-D-Ala-OH. For applications requiring high precision, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

For researchers who require precise solubility data for Fmoc-D-Ala-OH-d3 in a specific solvent system, the following gravimetric method is a robust and reliable approach.[5][6]

Materials:

-

Fmoc-D-Ala-OH-d3

-

Organic solvent of interest (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance

-

Vials with tight-fitting caps

-

Isothermal shaker or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of Fmoc-D-Ala-OH-d3 to a pre-weighed vial. The use of an excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.[5]

-

Supernatant Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the supernatant through a syringe filter.

-

Solvent Evaporation: Place the extracted supernatant in a pre-weighed vial and evaporate the solvent under reduced pressure or in a fume hood until the dissolved solid is completely dry.

-

Mass Determination: Weigh the vial containing the dried solid. The mass of the dissolved solid is the difference between this final mass and the initial mass of the empty vial.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn. The result can be expressed in mg/mL or mol/L.

For higher accuracy, especially with more volatile solvents, quantitative analysis of the saturated solution can be performed using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve of known concentrations.[5]

Visualization of Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of Fmoc-D-Ala-OH-d3.

Caption: Logical relationship of solubility in the context of Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to the Proper Storage and Handling of Fmoc-D-Ala-OH-d3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide on the storage and handling of Fmoc-D-Ala-OH-d3. Due to a lack of specific data for the deuterated form, the information presented herein is largely based on data for the non-deuterated analog, Fmoc-D-Ala-OH, and should be used as a general guideline. Always refer to the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for the most accurate and lot-specific information.

Introduction

Fmoc-D-Ala-OH-d3 is a deuterated derivative of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine. The incorporation of deuterium (B1214612) atoms can be useful in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Proper storage and handling of this compound are crucial to maintain its chemical integrity, purity, and ensure the safety of laboratory personnel. This guide synthesizes the best available information to provide recommendations for its appropriate management.

Storage Conditions

Table 1: Recommended Storage Conditions for Fmoc-D-Ala-OH (as a proxy for Fmoc-D-Ala-OH-d3)

| Form | Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1] |

| Powder | 4°C | 2 years | [1] |

| Powder | 0-8°C | Not Specified | [2] |

| Powder | 2-30°C | Not Specified | |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

For long-term storage, it is recommended to store Fmoc-D-Ala-OH-d3 as a powder at -20°C. For short-term laboratory use, storage at 2-8°C is acceptable. It is important to note that the compound is hygroscopic; therefore, it should be stored in a tightly sealed container in a dry environment.

Handling and Safety Precautions

Based on the Safety Data Sheets (SDS) for Fmoc-Ala-OH, the compound is not classified as a hazardous substance.[3][4] However, as with all laboratory chemicals, appropriate safety measures should be taken to minimize exposure.

Table 2: General Handling and Safety Recommendations

| Precaution Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. |

| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to avoid dust generation. |

| Hygiene Practices | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory. |

| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Clean the affected area with an appropriate solvent. |

| First Aid | In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] In case of skin contact: Wash with plenty of soap and water. If inhaled: Move the person to fresh air.[3] If swallowed: Rinse mouth with water. Do not induce vomiting.[3] |

Experimental Protocols

Detailed experimental protocols for the storage and handling of Fmoc-D-Ala-OH-d3 are not available in the public domain. The general laboratory procedures for handling solid chemical compounds should be followed. When preparing solutions, it is crucial to use a dry, inert atmosphere if the solvent is hygroscopic. For example, DMSO is noted to be hygroscopic and can impact solubility.[1]

Logical Workflow for Storage and Handling

The following diagram outlines the recommended workflow from receiving the compound to its final use or disposal. This workflow is designed to ensure the integrity of the material and the safety of the personnel.

Caption: Workflow for Fmoc-D-Ala-OH-d3 from receipt to disposal.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and quality control of Fmoc-D-Ala-OH-d3, a deuterated and protected amino acid essential for various applications in drug development and biomedical research. The incorporation of deuterium (B1214612) can enhance the pharmacokinetic profiles of peptides, while the Fmoc group is fundamental for its use as a building block in solid-phase peptide synthesis (SPPS).[1][2][3]

Physicochemical Properties and Specifications

The quantitative data for Fmoc-D-Ala-OH-d3 and its common analogs are summarized below. These parameters are critical for quality control, experimental design, and analytical method development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Analog Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₄D₃NO₄ | - |

| Molecular Weight | 314.35 g/mol | Calculated (Analog: 311.33 for unlabeled[4]) |

| Stereochemistry | D-configuration | - |

| Isotopic Purity | Typically ≥98% | Based on commercial standards for similar compounds[5] |

| CAS Number | 284665-07-2 (for L-isomer-d3) | Fmoc-L-Ala-OH-d3[5] |

| Appearance | White to off-white powder | Fmoc-D-Ala-OH[4] |

| Melting Point | 113-123 °C | Fmoc-D-Ala-OH[4] |

| Solubility | Soluble in DMF | Fmoc-D-Ala-OH[4] |

Table 2: Quality Control Specifications

| Analysis | Specification | Analog Reference |

|---|---|---|

| Purity (HPLC) | ≥99.0% (a/a) | Fmoc-D-Ala-OH[4] |

| Enantiomeric Purity | ≥99.5% (a/a) | Fmoc-D-Ala-OH[4] |

| Identity (IR) | Conforms to structure | Fmoc-D-Ala-OH[4] |

| Storage Temperature | 2-8°C, Protect from light | General for Fmoc-amino acids[5] |

Synthesis and Manufacturing Workflow

The manufacturing of Fmoc-D-Ala-OH-d3 is a multi-step process that begins with the stereoselective deuteration of a suitable precursor to yield D-Alanine-d3, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the deuteration of amino acids and standard Fmoc-protection chemistry.[6][7][8]

Stage 1: Synthesis of D-Alanine-d3

A common method for preparing deuterated D-alanine involves the catalytic deuteration of L-alanine, which achieves both deuterium exchange and stereochemical inversion.[6]

Materials:

-

L-Alanine

-

Dichloropyridoxal analog

-

Chiral base

-

Deuterium oxide (D₂O)

-

5% Ru/C catalyst (alternative method)[6]

-

Sodium deuteroxide (NaOD) in D₂O (alternative method)[6]

Protocol (Catalytic Stereoinversion):

-

Catalyst Preparation: Prepare a solution of an achiral dichloropyridoxal analogue and a chiral base in D₂O under an inert atmosphere.

-

Reaction: Dissolve L-alanine in the catalyst solution. The reaction is typically carried out at room temperature (25°C).[6] The catalyst facilitates both the H/D exchange at the α-position and the stereoselective inversion from L to D configuration.

-

Monitoring: The reaction progress can be monitored by ¹H NMR to observe the disappearance of the α-proton signal and by chiral HPLC to track the enantiomeric conversion.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration or extraction. The D₂O is evaporated under reduced pressure, and the resulting deuterated D-alanine is isolated. Further purification may be achieved by ion-exchange chromatography.

Stage 2: Synthesis of Fmoc-D-Ala-OH-d3

This procedure utilizes the widely adopted method of reacting the amino acid with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][8][9]

Materials:

-

D-Alanine-d3 (1.0 equivalent)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: In a reaction flask, dissolve D-Alanine-d3 in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.[8]

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu in 1,4-dioxane and add it dropwise to the stirred amino acid solution.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

-

Aqueous Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.[8]

-

Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of the product will form.[7]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight to yield crude Fmoc-D-Ala-OH-d3.

Purification

To achieve the high purity required for peptide synthesis, the crude product must be purified, typically via recrystallization.[7]

Protocol (Recrystallization):

-

Dissolution: Place the crude Fmoc-D-Ala-OH-d3 in a flask and add a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

-

Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

-

Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

-

Peptide Synthesis: Fmoc-D-Ala-OH-d3 is used as a standard building block in SPPS to introduce deuterated D-alanine residues into peptides.[4] This can enhance metabolic stability by strengthening C-H bonds, potentially leading to longer drug half-life.

-

Quantitative Proteomics: Peptides synthesized with this reagent can serve as heavy internal standards for mass spectrometry-based quantification of proteins and peptides in complex biological samples.[5]

-

Structural Biology: The deuterium label serves as a non-invasive probe in NMR spectroscopy to study peptide and protein structure, dynamics, and folding.[10]

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]

- 5. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 10. Buy Fmoc-ala-oh (3,3,3-d3) | 225101-67-7 [smolecule.com]

An In-depth Technical Guide to Fmoc-D-Ala-OH-d3: A Deuterated Building Block for Advanced Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Ala-OH-d3, a deuterated N-α-Fmoc-protected D-alanine derivative. This isotopically labeled amino acid is a critical tool in modern peptide chemistry and drug discovery, offering unique advantages for stability, pharmacokinetic profiling, and as an internal standard in quantitative analysis.

Core Concepts and Applications

Fmoc-D-Ala-OH-d3 is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus allows for controlled, stepwise elongation of peptide chains under mild basic conditions. The incorporation of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic peptides.

The key feature of this compound is the deuterium (B1214612) labeling on the alanine (B10760859) side chain (d3). This isotopic substitution provides a distinct mass shift, making it an invaluable tool for:

-

Internal Standards: It can be used as an internal standard for quantitative analysis of peptides by mass spectrometry (GC-MS or LC-MS) and NMR.[1]

-

Tracer Studies: The deuterium label allows for the tracking and quantification of peptides in complex biological matrices during drug development and metabolic studies.[1]

-

Pharmacokinetic and Metabolic Profiling: Deuteration can potentially alter the metabolic profile of a drug, sometimes leading to improved pharmacokinetic properties.[1]

Commercial Suppliers and Pricing

The availability and pricing of Fmoc-D-Ala-OH-d3 can vary between suppliers. The following table summarizes publicly available information for research-grade quantities. It is important to note that pricing is subject to change and may not include shipping and handling fees. Researchers should contact the suppliers directly for the most current information and for bulk pricing inquiries.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| CDN Isotopes | D-Alanine-3,3,3-d3-N-FMOC | D-6085 | 99 atom % D, 99% Enantiomeric Purity | 0.05 g | $231.00 |

| 0.1 g | $393.00 | ||||

| MedChemExpress | Fmoc-D-Ala-OH-d3 | HY-W018029S | - | - | Inquire |

| Alfa Chemistry | Fmoc-D-Ala-OH-d3 | - | - | - | Inquire |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most up-to-date information.

For comparison, the non-deuterated Fmoc-D-Ala-OH is more widely available from suppliers such as Sigma-Aldrich (Novabiochem), Chem-Impex, and others, with pricing for a 5g quantity typically ranging from $75 to over $100.

Experimental Protocols

The primary application of Fmoc-D-Ala-OH-d3 is in solid-phase peptide synthesis. Below is a representative protocol for the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

-

Fmoc-D-Ala-OH-d3

-

Peptide synthesis resin with a free amine group (e.g., Rink Amide resin)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

-

Peptide synthesis vessel

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-D-Ala-OH-d3 (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the absence of free primary amines, indicating a complete coupling reaction.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow and Application

To better illustrate the processes and logical relationships involving Fmoc-D-Ala-OH-d3, the following diagrams are provided.

Caption: Workflow for a single coupling cycle in SPPS using Fmoc-D-Ala-OH-d3.

Caption: Logical flow of Fmoc-D-Ala-OH-d3 application in peptide drug development.

Conclusion

Fmoc-D-Ala-OH-d3 is a specialized but powerful reagent for researchers in peptide chemistry and pharmaceutical development. Its combination of a D-amino acid configuration and stable isotope labeling allows for the synthesis of peptides with enhanced stability while simultaneously providing a handle for precise quantification and metabolic tracking. While more expensive than its non-deuterated counterpart, the unique advantages it offers in preclinical and clinical development can be invaluable for accelerating the development of novel peptide-based therapeutics.

References

Safety data sheet (SDS) for Fmoc-D-Ala-OH-d3

Core Technical Guide: Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH-d3), a critical building block in peptide synthesis for research and pharmaceutical development. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄D₃NO₄ | [1] |

| Molecular Weight | 314.35 g/mol | [2] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 147-157 °C | [4] |

| Optical Rotation | [α]₂₀/D +18 ± 2º (c=1 in DMF) | [4] |

| Purity | ≥ 99.5% (HPLC, Chiral purity) | [4] |

| Isotopic Enrichment | 99 atom % D | [2] |

| Solubility | Soluble in DMSO and DMF | [3] |

Table 2: Safety and Handling Information (Based on Fmoc-D-Ala-OH)

| Hazard Identification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[5] |

| First Aid Measures | |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[5] |

| Skin Contact | Wash off with soap and plenty of water.[5] |

| Eye Contact | Flush eyes with water as a precaution.[5] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] |

| Handling and Storage | |

| Handling | Avoid dust formation. Avoid breathing vapours, mist or gas.[5] |

| Storage | Store at room temperature.[2] Keep container tightly closed in a dry and well-ventilated place. |

| Personal Protection | |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[5] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |

| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. |

| Stability and Reactivity | |

| Chemical Stability | Stable under recommended storage conditions.[5] |

| Incompatible Materials | Strong oxidizing agents.[5] |

| Hazardous Decomposition | Hazardous decomposition products formed under fire conditions include Carbon oxides and Nitrogen oxides (NOx).[5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Ala-OH-d3

This protocol outlines the manual incorporation of Fmoc-D-Ala-OH-d3 into a peptide chain on a solid support resin.

Materials:

-

Fmoc-D-Ala-OH-d3

-

Appropriate solid support resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% v/v in DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

-

Washing solvents (Dichloromethane (DCM), DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Ala-OH-d3 (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF.[7]

-

Add the base (e.g., DIEA, 2 equivalents) to the amino acid solution for pre-activation.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.[7]

-

Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test. A yellow color indicates a complete reaction.[7]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[7]

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[7]

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).[7]

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

Visualizations

Workflow Diagrams

The following diagrams illustrate the key processes in the application of Fmoc-D-Ala-OH-d3.

References

- 1. Fmoc-[D]Ala-OH | C18H17NO4 | CID 71308938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its heavy isotope, deuterium (B1214612), in amino acids has unlocked a powerful and versatile toolkit for researchers across biochemistry, structural biology, drug discovery, and metabolic studies. The subtle mass increase and the stronger carbon-deuterium (C-D) bond impart unique physicochemical properties that enable researchers to trace metabolic fates, elucidate protein structures, and enhance the pharmacokinetic profiles of therapeutics. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with data, experimental protocols, and visualizations to empower your research.

Core Applications of Deuterated Amino Acids

Deuterated amino acids are instrumental in a variety of research applications, primarily centered around their use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry-Based Proteomics and Metabolomics: In MS, the precise mass difference between deuterated ("heavy") and non-deuterated ("light") amino acids allows for accurate relative and absolute quantification of proteins and metabolites.[1] This is the foundation of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either light or heavy amino acids.[2] By mixing cell populations before analysis, experimental variations are minimized, leading to highly accurate quantitative data.[2] Deuterated amino acids also serve as ideal internal standards for quantitative mass spectrometry assays, enabling precise measurement of drug concentrations in biological samples.[3]

-

Metabolic Tracing and Flux Analysis: Deuterated amino acids are invaluable tracers for mapping metabolic pathways and quantifying the rates of metabolic reactions (fluxes).[4] By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing a dynamic view of cellular metabolism.[4] Deuterium from deuterated water (D₂O) can be incorporated into non-essential amino acids, allowing for the simultaneous measurement of various metabolic processes.[3] This approach is crucial for understanding how nutrients and bioactive compounds are metabolized in vivo.[5]

-

NMR Spectroscopy for Structural Biology: In NMR spectroscopy, deuteration is a powerful tool for simplifying complex spectra of large proteins.[6] The substitution of protons with deuterons reduces the number of proton signals and alters relaxation properties, leading to sharper lines and improved spectral quality.[7] This allows for the study of protein structure, dynamics, and interactions that would be intractable with protonated samples.[7] Selective deuteration of specific amino acid types or at specific positions can be used to probe particular regions of a protein.[6]

-

Drug Development and Pharmacokinetics: The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a key principle exploited in drug development.[6] Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of drug metabolism by enzymes like cytochrome P450s.[6] This can lead to an increased drug half-life, improved oral bioavailability, and a reduction in the formation of potentially toxic metabolites.[8] The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this strategy.[6]

Quantitative Data Presentation

The efficiency of deuterium incorporation is a critical parameter in studies using deuterated amino acids. The following tables summarize quantitative data on deuteration levels achieved through various methods.

Table 1: Deuteration Levels of Amino Acids Using Pt/C-Catalyzed Hydrogen-Deuterium Exchange

| Amino Acid | Main-Chain Deuteration Level (%) | Side-Chain Deuteration Level (%) | Overall Deuteration Level (%) | Reference |

| Alanine | 97.0 | Low | - | [3] |

| Valine | 96.5 | Low | 77.8 (with acetic acid) | [3] |

| Leucine | 96.5 | Low | 35.3 (with acetic acid) | [3] |

| Isoleucine | 97.5 | Low | - | [3] |

| Proline | 98.6 | - | - | [3] |

| Phenylalanine | 96.8 | High | 80.7 | [9] |

| Histidine | 98.6 | High | 82.5 | [9] |

| Glycine | 91.0 | - | 91.0 | [9] |

Table 2: Site-Specific Deuterium Incorporation via Dual-Protein Catalysis

| Amino Acid | Cα Deuteration (%) | Cβ Deuteration (%) | Reference |

| Norleucine | 95 | 93 | [10] |

| Leucine | 95 | 88 | [10] |

| Isoleucine | 95 | 93 | [10] |

| Norvaline | 95 | 84 | [10] |

| Valine | 95 | 90 | [10] |

| S-Me-Cysteine | High | Moderate | [10] |

| Methionine | High | Moderate | [10] |

| Phenylalanine | 95 | 85 | [10] |

| Tyrosine | 95 | 49 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment for quantitative proteomics.

Materials:

-

SILAC-grade cell culture medium deficient in L-arginine and L-lysine.

-

"Light" L-arginine and L-lysine.

-

"Heavy" deuterated L-arginine (e.g., L-Arginine:HCl (¹³C₆, ¹⁵N₄)) and L-lysine (e.g., L-Lysine:2HCl (¹³C₆, ¹⁵N₂)). Note: While this guide focuses on deuterium, SILAC is commonly performed with ¹³C and ¹⁵N labels. The principle remains the same.

-

Dialyzed fetal bovine serum (dFBS).

-

Cell line of interest.

-

Standard cell culture reagents and equipment.

-

Mass spectrometer.

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the arginine- and lysine-deficient medium with either the light or heavy amino acids to the desired final concentration (e.g., 0.46 mM L-lysine and 0.47 mM L-arginine).[11] Add dFBS to a final concentration of 10%. Sterile filter the complete media.

-

Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least six population doublings to ensure near-complete incorporation (>95%) of the labeled amino acids.[12]

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Harvesting and Lysis: Harvest the cells from both populations and lyse them using a suitable lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy peptides will be used for relative quantification.

Production of Deuterated Proteins for NMR Spectroscopy

This protocol describes a method for producing highly deuterated proteins in E. coli.[7]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the gene of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium prepared with D₂O (²H-M9).

-

Deuterated glucose (²H₇-glucose) as the carbon source.

-

¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Initial Culture: Inoculate 15 mL of LB medium with a fresh colony of E. coli harboring the expression plasmid and grow at 37°C until the A₆₀₀ reaches ~0.4-0.5.[7]

-

Adaptation to D₂O:

-

Add 15 mL of ²H-M9 medium to the culture (now ~50% D₂O) and continue to grow at 37°C until A₆₀₀ reaches ~0.4-0.5.[7]

-

Add another 30 mL of ²H-M9 medium (now ~75% D₂O) and grow to an A₆₀₀ of ~0.4-0.5.[7]

-

Centrifuge the cells and resuspend the pellet in 100 mL of fresh ²H-M9 medium (100% D₂O).[7]

-

Grow for approximately 1 hour to allow for acclimation, then add another 100 mL of ²H-M9 medium and grow overnight at 37°C.[7]

-

-

Large-Scale Culture and Induction:

-

Use the overnight culture to inoculate a larger volume of fresh ²H-M9 medium to an initial A₆₀₀ of ~0.2-0.3.[7]

-

Grow at 37°C until the A₆₀₀ reaches 0.8-0.9.[7]

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture for several hours (typically 3-5 hours) to allow for protein expression.

-

-

Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the deuterated protein using standard chromatography techniques.

Metabolic Flux Analysis using Deuterated Tracers

This protocol provides a general workflow for an in vitro metabolic flux experiment using a deuterated substrate.[4]

Materials:

-

Mammalian cell line of interest.

-

Culture medium deficient in the metabolite to be traced (e.g., glucose-free DMEM).

-

Deuterated metabolic tracer (e.g., [6,6-²H₂]glucose).

-

Dialyzed FBS.

-

Ice-cold 80:20 methanol (B129727):water solution.

-

Cell scraper.

-

LC-MS/MS system.

Procedure:

-

Cell Seeding and Growth: Seed cells in multi-well plates and grow to ~80% confluency.[4]

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the deficient medium with the deuterated tracer and other necessary components like dFBS and glutamine.[4]

-

Initiation of Labeling: Aspirate the standard growth medium, wash the cells with sterile PBS, and immediately add the pre-warmed labeling medium.[4]

-

Incubation: Incubate the cells for a time sufficient to reach isotopic steady state. This time needs to be determined empirically for each cell line and experimental setup.

-

Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium and immediately add ice-cold 80:20 methanol:water to quench all enzymatic reactions.[4]

-

Freeze the cells on dry ice for 10-15 minutes.[4]

-

Thaw the plate on ice and scrape the cells into the methanol solution.[4]

-

Transfer the cell suspension to a microcentrifuge tube, vortex, and centrifuge to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

LC-MS/MS Analysis: Analyze the metabolite extract by LC-MS/MS to determine the mass isotopomer distributions of the metabolites of interest. The mass shifts due to deuterium incorporation will reveal the metabolic pathways through which the tracer has been processed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways where deuterated amino acids are applied.

References

- 1. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids

For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental tool for discovery and innovation. At the heart of the most prevalent method for peptide synthesis lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This in-depth guide provides a technical overview of Fmoc-protected amino acids and their central role in solid-phase peptide synthesis (SPPS), offering detailed protocols and a comparative analysis of critical reagents.

The introduction of Fmoc chemistry revolutionized peptide synthesis by providing a milder and more efficient alternative to harsher methods, such as those employing the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Fmoc group's key advantage is its lability to weak bases, while remaining stable to acidic conditions.[3] This orthogonality allows for the selective removal of the Nα-Fmoc group without prematurely cleaving the peptide from its solid support or removing acid-labile side-chain protecting groups.[3][] This strategy is particularly advantageous for the synthesis of long or complex peptides, including those with post-translational modifications like phosphorylation or glycosylation.[1][5]

The Engine of Peptide Assembly: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process that systematically elongates a peptide chain while it is anchored to an insoluble resin support.[2][6] This approach simplifies the purification process, as reagents and byproducts can be easily washed away after each step.[6] The fundamental steps of a typical Fmoc SPPS cycle are resin selection and swelling, Nα-Fmoc deprotection, amino acid coupling, and, finally, cleavage and global deprotection.

Logical Workflow of Fmoc Solid-Phase Peptide Synthesis

Caption: Overall workflow of Fmoc-based solid-phase peptide synthesis.

The Critical Step: Nα-Fmoc Deprotection

The selective removal of the Fmoc group from the N-terminus of the growing peptide chain is paramount for the addition of the next amino acid. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7]

The deprotection proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[8][9] The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, which is subsequently removed during washing steps.[1][8]

Mechanism of Fmoc Deprotection by Piperidine

Caption: The β-elimination mechanism of Fmoc group removal using piperidine.

Experimental Protocol: Nα-Fmoc Deprotection

-

Resin Washing: Wash the peptide-resin three times with DMF to remove residual reagents from the previous step.[10]

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the washed resin.[1][10]

-

Incubation: Allow the reaction to proceed for a specified time. A common protocol involves two treatments: a first treatment of 1-5 minutes, followed by a second treatment of 10-20 minutes to ensure complete removal.

-

Resin Washing: Thoroughly wash the resin with DMF (typically 5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

Table 1: Standard Fmoc Deprotection Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | 5-20 minutes |

| Piperazine/DBU | 2% / 2% (v/v) | DMF | 5-15 minutes |

| 4-Methylpiperidine | 20% (v/v) | DMF | 10-30 minutes |

| Dipropylamine (DPA) | 25% (v/v) | DMF | Reduces aspartimide formation |

Forging the Link: Amino Acid Coupling

Following the exposure of the free N-terminal amine, the next Fmoc-protected amino acid is introduced and coupled to the growing peptide chain. This reaction requires the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a stable amide (peptide) bond.[2] This activation is achieved using specialized coupling reagents.

Experimental Workflow for Amino Acid Coupling

Caption: General experimental workflow for the amino acid coupling step.

The choice of coupling reagent is critical and can significantly impact coupling efficiency, reaction time, and the potential for side reactions, most notably racemization.[11] Modern coupling reagents are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP).[11][12] Carbodiimides like DIC, often used with an additive such as HOBt or OxymaPure, represent an older but still viable and cost-effective option.[12][13]

Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS

| Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Characteristics |

|---|---|---|---|---|---|

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly reactive and efficient, based on HOAt.[11] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Efficient, but slightly less reactive than HATU.[11] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU, often more cost-effective.[10] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Highly efficient with a low tendency for racemization.[11] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective, good for standard couplings.[11] |

| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | Safer and often more effective alternative to HOBt.[11] |

Safeguarding Functionality: Side-Chain Protection

Amino acids with reactive side-chain functionalities (e.g., amines, carboxylic acids, hydroxyls) require orthogonal protecting groups.[1] These groups must remain stable during the repetitive base treatments for Fmoc removal but be readily cleavable during the final acid-mediated cleavage from the resin.[1][14] The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions and ensure the synthesis of the correct peptide sequence.[14]

Table 3: Common Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Functional Group | Common Protecting Group(s) |

|---|---|---|

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Histidine (His) | Imidazole | Trt (Trityl) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |

Conclusion: A Versatile and Indispensable Tool

The Fmoc protection strategy has become the gold standard for solid-phase peptide synthesis due to its mild reaction conditions, high efficiency, and suitability for automation.[1] A thorough understanding of the underlying chemistry, including the mechanisms of deprotection and coupling, and the strategic selection of resins, coupling reagents, and side-chain protecting groups are essential for the successful synthesis of high-purity peptides. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage the power of Fmoc-protected amino acids in their scientific endeavors.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. genscript.com [genscript.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Ala-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals